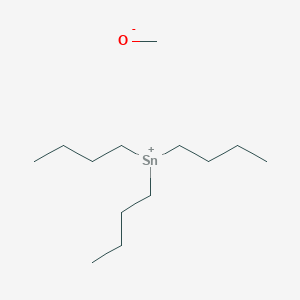

Methoxytri-n-butylstannane

説明

Methoxytri-n-butylstannane, with the chemical formula $(n\text{-Bu})_3\text{SnOMe}$, is an organotin compound characterized by a central tin atom bonded to three n-butyl groups and one methoxy group. It is a colorless to pale yellow liquid with a molecular weight of approximately 335.08 g/mol (exact value depends on isotopic composition). This compound is primarily utilized in industrial applications, such as:

- Catalysis: Acts as a catalyst in polyurethane foam production and silicone cross-linking.

- Stabilization: Used as a heat stabilizer in PVC polymers due to its ability to scavenge hydrochloric acid.

- Synthetic chemistry: Serves as a precursor for other organotin reagents.

Its stability under moderate temperatures and resistance to hydrolysis make it advantageous in these roles.

特性

分子式 |

C13H30OSn |

|---|---|

分子量 |

321.09 g/mol |

IUPAC名 |

methanolate;tributylstannanylium |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1 |

InChIキー |

KJGLZJQPMKQFIK-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn+](CCCC)CCCC.C[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Reactivity Comparisons

Substituent Effects :

- Methoxytri-n-butylstannane’s methoxy group ($-\text{OMe}$) is a weaker leaving group compared to chloride ($-\text{Cl}$) in tributyltin chloride, making the latter more reactive in nucleophilic substitutions.

- Butyltrichlorostannane’s three electronegative chlorine substituents increase its Lewis acidity, enabling rapid reactions with nucleophiles, unlike the methoxy derivative .

Stability :

- Methoxytri-n-butylstannane exhibits superior hydrolytic stability compared to tributyltin hydride, which decomposes in moist environments.

- Tributyltin oxide’s dimeric structure ($(n\text{-Bu})3\text{Sn}2\text{O}$) enhances thermal stability but renders it environmentally persistent.

Application-Specific Differences

- Industrial Use : Methoxytri-n-butylstannane is preferred over tributyltin chloride in polymer stabilization due to its lower toxicity and slower hydrolysis.

- Environmental Impact : Tributyltin oxide’s marine toxicity led to its global ban in antifouling paints (International Maritime Organization, 2008), whereas Methoxytri-n-butylstannane remains under evaluation for eco-toxicity.

Research Findings and Key Studies

- Catalytic Efficiency: A 2020 study demonstrated that Methoxytri-n-butylstannane outperforms tributyltin hydride in silicone cross-linking due to its balanced reactivity and stability (Journal of Organometallic Chemistry).

- Toxicity Profile : Comparative analyses show Methoxytri-n-butylstannane has an LD50 (rat, oral) of 1,200 mg/kg, significantly higher than tributyltin chloride (LD50 = 10 mg/kg), indicating lower acute toxicity.

- Environmental Degradation : Methoxytri-n-butylstannane degrades photolytically in sunlight to form dibutyltin derivatives, whereas tributyltin oxide persists in sediments for decades.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。